N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide
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Overview
Description
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide is a chemical compound characterized by its pyrrolidine and pyrazolopyrimidine moieties. Known for its relevance in medicinal chemistry, this compound holds potential for various biological and pharmacological applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been shown to act on a variety of targets . These include the vanilloid receptor 1, insulin-like growth factor 1 receptor, and various enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been shown to modulate various biochemical pathways, including those involving the aforementioned targets .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been reported to exhibit antioxidative and antibacterial properties, and their effects on cell cycle have been characterized .
Action Environment
The structure-activity relationship (sar) of similar compounds has been investigated, showing that different substituents can lead to different biological profiles .
Biochemical Analysis
Biochemical Properties
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide is known to interact with various enzymes, proteins, and other biomolecules. It has been found to act as an antagonist of the vanilloid receptor 1 and modulate the insulin-like growth factor 1 receptor . It also inhibits a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Cellular Effects
The compound exerts various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its antioxidative and antibacterial properties have been described, and its effects on the cell cycle have been characterized .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic routes to produce N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide involve multi-step procedures. Typically, the synthesis begins with the creation of the pyrazolopyrimidine core, followed by the introduction of the pyrrolidine group. Reaction conditions often include refluxing in appropriate solvents and the use of catalysts to facilitate specific coupling reactions. For industrial production, large-scale synthesis employs optimized conditions to enhance yield and purity, ensuring the scalability of the process.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation
Reacts with oxidizing agents, transforming specific functional groups.
Reduction
Can be reduced using hydrogenation techniques.
Substitution
Involves nucleophilic substitution reactions facilitated by suitable solvents and bases. Common reagents and conditions vary, with solvents like DMF, and catalysts like palladium often employed. Major products depend on reaction specificity, but typically maintain the integrity of the pyrrolidine and pyrazolopyrimidine cores.
Scientific Research Applications
This compound is significant in diverse research fields:
Chemistry
Used in synthesizing complex organic molecules.
Biology
Studies focus on its interaction with biological targets.
Medicine
Industry
Serves as a precursor for manufacturing advanced materials.
Comparison with Similar Compounds
Compared to other pyrrolidine and pyrazolopyrimidine derivatives, N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide stands out due to its specific functional groups and resulting properties. Similar compounds include various pyrazolopyrimidines and pyrrolidine-containing molecules, yet the unique combination in this compound imparts distinctive biological activities.
Properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O2S/c1-21(19,20)16-4-7-18-12-10(8-15-18)11(13-9-14-12)17-5-2-3-6-17/h8-9,16H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBKAIVUYWTIGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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